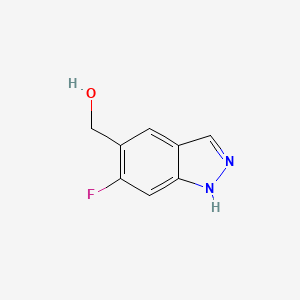
(6-氟-1H-吲唑-5-基)甲醇
描述
(6-Fluoro-1H-indazol-5-yl)methanol is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Fluoro-1H-indazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoro-1H-indazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎剂
吲唑衍生物已显示出作为抗炎剂的潜力 . 例如,3-苯基-2-[4-(三氟甲基)苯基]-4,5,6,7-四氢-2H-吲唑已显示出高抗炎活性,同时具有最小的致溃疡性 .
抗菌剂
吲唑衍生物也因其抗菌活性而得到研究。 例如,2,3-二苯基-7-(5-硝基糠基亚甲基)-3,3a,4,5,6,7-六氢吲唑被发现具有高抗葡萄球菌活性 .
抗HIV剂
吲唑在治疗HIV方面显示出潜力。 具体的机制和有效性仍在调查中 .
抗癌剂
吲唑及其衍生物因其抗癌特性而得到探索。 确切的作用机制仍在研究中 .
降血糖剂
抗原生动物剂
吲唑衍生物已显示出作为抗原生动物剂的潜力,可用于治疗由原生动物寄生虫引起的疾病 .
抗高血压剂
吲唑因其潜在的抗高血压作用而得到研究,这可能有利于治疗高血压 .
医学成像中的放射性示踪剂
吲唑衍生物,如 4-(6-[18F]氟-4-(5-异丙氧基-1H-吲唑-3-基)吡啶-2-基)吗啉,已被合成并评估为正电子发射断层扫描 (PET) 成像的潜在放射性示踪剂 . 这可以帮助可视化大脑中的富含亮氨酸重复的激酶 2 (LRRK2),它与帕金森病有关 .
作用机制
Target of Action
Indazole derivatives, which include (6-fluoro-1h-indazol-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Biochemical Pathways
It is known that mutations that increase leucine-rich repeat kinase 2 (lrrk2) activity in the brain are associated with parkinson’s disease .
Result of Action
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
(6-Fluoro-1H-indazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with leucine-rich repeat kinase 2 (LRRK2), an enzyme associated with Parkinson’s disease . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, (6-Fluoro-1H-indazol-5-yl)methanol may interact with other proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of (6-Fluoro-1H-indazol-5-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of LRRK2, leading to changes in downstream signaling pathways that are crucial for cell survival and function . Moreover, (6-Fluoro-1H-indazol-5-yl)methanol can impact gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and other vital processes.
Molecular Mechanism
The molecular mechanism of action of (6-Fluoro-1H-indazol-5-yl)methanol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound binds to the active site of LRRK2, inhibiting its kinase activity and thereby modulating downstream signaling pathways . Additionally, (6-Fluoro-1H-indazol-5-yl)methanol may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Fluoro-1H-indazol-5-yl)methanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-Fluoro-1H-indazol-5-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of (6-Fluoro-1H-indazol-5-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At high doses, (6-Fluoro-1H-indazol-5-yl)methanol can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(6-Fluoro-1H-indazol-5-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of (6-Fluoro-1H-indazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, (6-Fluoro-1H-indazol-5-yl)methanol may be transported across cell membranes by specific transporters, leading to its distribution in the cytoplasm, nucleus, or other organelles.
Subcellular Localization
The subcellular localization of (6-Fluoro-1H-indazol-5-yl)methanol is a critical factor that determines its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, (6-Fluoro-1H-indazol-5-yl)methanol may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes.
属性
IUPAC Name |
(6-fluoro-1H-indazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTUQEUJXOSUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


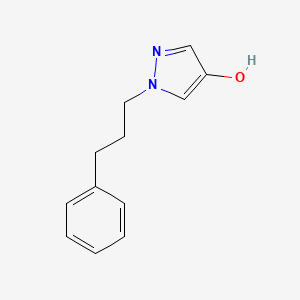

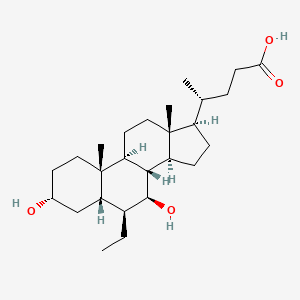

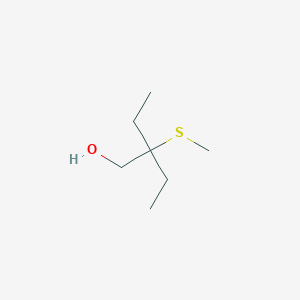
![[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid](/img/structure/B1449051.png)
![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)
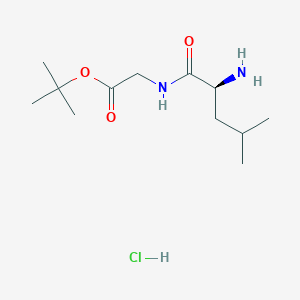
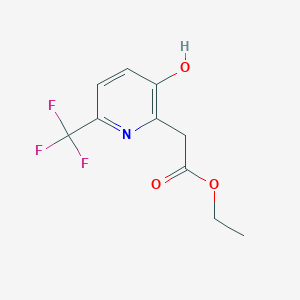
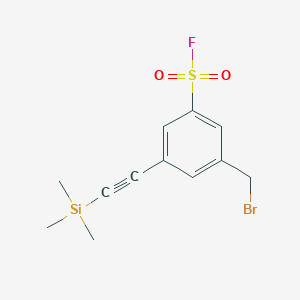

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)
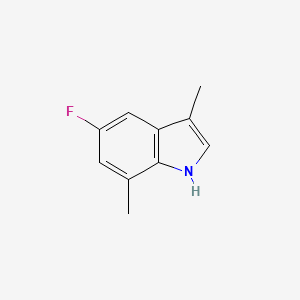
![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)
